molecular formula C21H22N4O3S2 B2536461 N-(4-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thiazol-2-yl)benzenesulfonamide CAS No. 922075-44-3

N-(4-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thiazol-2-yl)benzenesulfonamide

Cat. No.: B2536461
CAS No.: 922075-44-3
M. Wt: 442.55
InChI Key: WOLQTNGRSFGJIX-UHFFFAOYSA-N
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Description

N-(4-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thiazol-2-yl)benzenesulfonamide is a complex organic compound that features a thiazole ring, a benzenesulfonamide group, and a phenylpiperazine moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thiazol-2-yl)benzenesulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-phenylpiperazine with ethyl 2-bromoacetate to form an intermediate, which is then reacted with thiazole-2-carboxylic acid. The final step involves the sulfonation of the thiazole ring with benzenesulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thiazol-2-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Conditions for substitution reactions vary depending on the specific substituent being introduced, but may include the use of strong acids or bases, and solvents like dichloromethane (DCM) or dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, such as halides, alkyl groups, or aryl groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, and its reactivity can be studied to develop new synthetic methodologies.

    Biology: It may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties, making it a candidate for drug discovery and development.

    Medicine: The compound could be investigated for its potential therapeutic effects, including its ability to interact with specific biological targets.

    Industry: It may be used in the development of new materials, such as polymers or coatings, with specific properties.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds containing the thiazole ring, such as thiamine (vitamin B1), which play essential roles in biological systems.

    Phenylpiperazine Derivatives: Compounds like trazodone, an antidepressant, which share the phenylpiperazine moiety and exhibit similar pharmacological activities.

    Benzenesulfonamide Derivatives: Compounds such as sulfonamide antibiotics, which contain the benzenesulfonamide group and are known for their antimicrobial properties.

Uniqueness

N-(4-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thiazol-2-yl)benzenesulfonamide is unique due to the combination of its structural features, which may confer distinct biological activities and reactivity compared to other similar compounds

Properties

IUPAC Name

N-[4-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,3-thiazol-2-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3S2/c26-20(25-13-11-24(12-14-25)18-7-3-1-4-8-18)15-17-16-29-21(22-17)23-30(27,28)19-9-5-2-6-10-19/h1-10,16H,11-15H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOLQTNGRSFGJIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CC3=CSC(=N3)NS(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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